2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine
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Overview
Description
2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine is an organic compound with a complex structure that includes a dibenzo[b,e]thiepin core. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a solid at room temperature and is characterized by its solubility in organic solvents and limited solubility in water .
Preparation Methods
The synthesis of 2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine can be achieved through several synthetic routes. One common method involves the reaction of dibenzo[b,e]thiepin derivatives with amines. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antimicrobial and antiviral activities . Additionally, it is used in the development of materials for electronic devices due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of certain viruses by targeting viral enzymes and receptors . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its effects.
Comparison with Similar Compounds
2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine can be compared to other similar compounds such as 6,11-dihydrodibenzo[b,e]thiepin-11-one and 11-amino-6,11-dihydro dibenzo[b,e]thiepine These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and applications
Properties
IUPAC Name |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-N,N-dimethylethanamine;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS.CH2O2/c1-19(2)11-12-20-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18;2-1-3/h3-10,18H,11-13H2,1-2H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTORSPIXAUJNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1C2=CC=CC=C2CSC3=CC=CC=C13.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195909 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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